molecular formula C12H19NO2 B13262101 2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol

2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B13262101
M. Wt: 209.28 g/mol
InChI Key: IHCGAVNODRXGFP-UHFFFAOYSA-N
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Description

2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO2 It is a member of the amino alcohol family, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-ethoxybenzylamine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction proceeds via nucleophilic attack of the amine on the epoxide, resulting in the formation of the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis by providing better control over reaction parameters and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol
  • 1-Amino-2-methylpropan-2-ol
  • Aminomethyl propanol

Uniqueness

2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol is unique due to the presence of the 3-ethoxyphenyl group, which can impart specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(3-ethoxyphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-3-15-12-6-4-5-11(7-12)8-13-10(2)9-14/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

IHCGAVNODRXGFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(C)CO

Origin of Product

United States

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